N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3,5-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound featuring a 2-oxo-2H-chromene-3-carboxamide backbone substituted with two distinct groups: a 3,5-dimethylphenyl moiety and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The chromene core is a bicyclic structure combining a benzene ring fused with a pyrone ring, while the dihydrothiophen group is a sulfur-containing heterocycle in its sulfone form (sulfonyl group).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-14-9-15(2)11-18(10-14)23(17-7-8-29(26,27)13-17)21(24)19-12-16-5-3-4-6-20(16)28-22(19)25/h3-12,17H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQQGFBKQASVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structural features, including a chromene backbone and thiophene derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Protein Binding : The compound has shown the ability to bind effectively to specific proteins involved in disease pathways, potentially inhibiting their functions and contributing to therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.
Biological Activity Data
| Biological Activity | Observations | References |
|---|---|---|
| Protein Binding | High affinity for specific disease-related proteins | |
| Antioxidant Activity | Reduces oxidative stress in cellular models | |
| Anti-inflammatory Effects | Decreases levels of pro-inflammatory cytokines |
Case Study 1: Anticancer Potential
A study conducted on the anticancer properties of the compound indicated that it exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another research effort highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It was found to inhibit neuronal apoptosis induced by oxidative stress, which is critical for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution |
| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties |
| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen |
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Key Features
Key Observations:
- Chromene vs. Naphthalene Backbone: The target compound’s chromene core differs from the naphthalene backbone in ’s compound. Chromene derivatives are often associated with fluorescence and photostability, whereas naphthalene carboxamides are explored for their planar structure and electron transport properties .
Substituent Effects on Activity and Properties
Meta-substituted aromatic groups and electron-withdrawing/donating substituents significantly influence biological activity and physicochemical properties (Table 2).
Table 2: Substituent Effects on Compound Properties
Key Observations:
- Meta-Substitution: The 3,5-dimethylphenyl group in the target compound and ’s analog enhances lipophilicity, favoring membrane penetration in biological systems. This aligns with the high PET-inhibiting activity observed in naphthalene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
